

(R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-VVD-118313

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways that drive inflammatory responses. This technical guide provides an in-depth overview of **(R,R)-VVD-118313**, its mechanism of action, and its application in inflammation studies. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical and translational research.

Mechanism of Action

(R,R)-VVD-118313, also referred to as VVD-118313, is a covalent inhibitor that targets a specific, isoform-restricted allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.^{[1][2]} This covalent binding mechanism blocks the trans-phosphorylation of JAK1, thereby inhibiting its kinase activity and downstream signaling.^{[2][3]} Unlike ATP-competitive inhibitors, the allosteric nature of **(R,R)-VVD-118313** confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.^{[1][2]} This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibition of JAK1 disrupts the signaling of numerous pro-inflammatory cytokines, including those that signal through the JAK/STAT pathway, which is central to the pathogenesis of many autoimmune and inflammatory diseases.^{[1][2]}

Quantitative Data

The following tables summarize the quantitative data available for **(R,R)-VVD-118313** in various in vitro assays.

Table 1: In Vitro Potency of **(R,R)-VVD-118313**

Assay	Cell Type	Parameter	Value	Reference
IFN α -stimulated STAT1 phosphorylation	Human PBMCs	IC ₅₀	32 nM	[4]
IFN α -stimulated STAT1 phosphorylation	22Rv1 cells (WT-JAK1)	% Inhibition at 0.2 μ M	> 80%	[1]
IL-6-stimulated STAT3 phosphorylation	22Rv1 cells (WT-JAK1)	% Inhibition at 0.2 μ M	> 80%	[1]

Table 2: Concentration-Dependent Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313

Cytokine Pathway	0.01 μ M	0.1 μ M	1 μ M	Reference
IFN α -pSTAT1	> 50% inhibition	> 90% inhibition	> 90% inhibition	[5]
IL-6-pSTAT3	-	~80-85% inhibition	~80-85% inhibition	[5]
IL-2-pSTAT5	-	~70% inhibition	~70% inhibition	[5]
GM-CSF-pSTAT5	Negligible effect	Negligible effect	Negligible effect	[5]

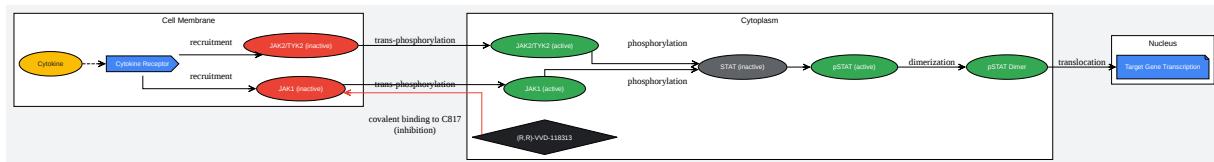
Table 3: Effects of VVD-118313 on T-Cell Activation and Cytokine Production

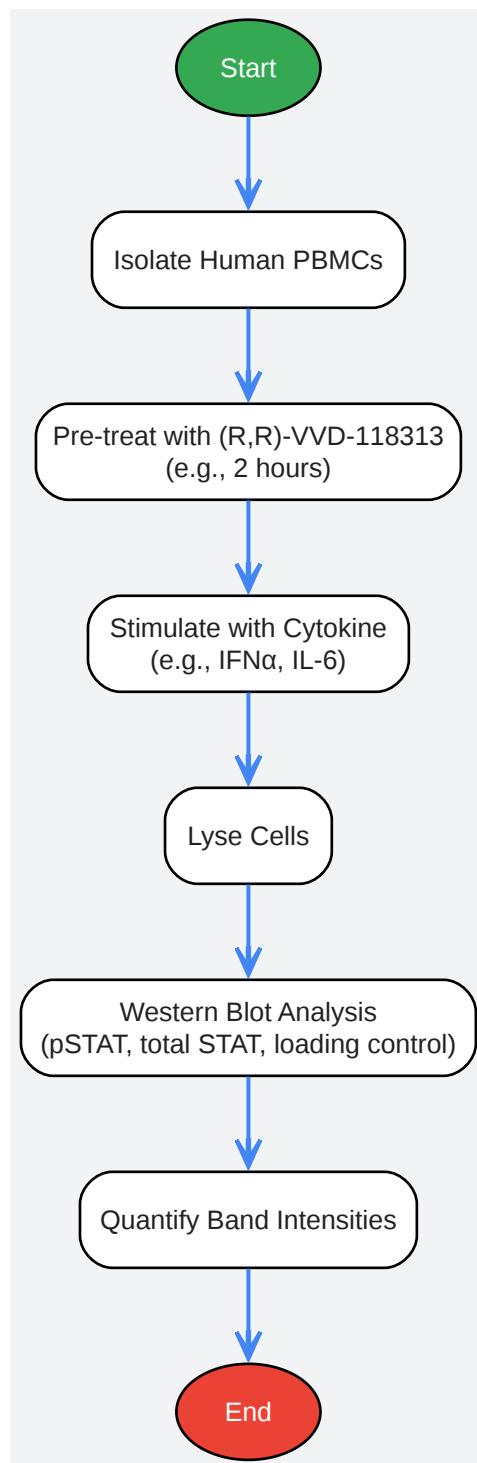
Assay	Cell Type	Treatment	Effect	Reference
T-Cell Activation (CD25+ expression)	Human T-cells (α CD3/ α CD28 stimulated)	0.4 μ M VVD-118313	Partial reduction in CD25+ T-cells	[1]
IFNy Secretion	Human T-cells (α CD3/ α CD28 stimulated)	VVD-118313	Partial blockade	[1]
IL-2 Production	Human T-cells (α CD3/ α CD28 stimulated)	VVD-118313	Slight increase	[1]
Pro-inflammatory Chemokine Production (CCL2, CXCL10, CCL4)	Not specified	0.1-0.5 μ M VVD-118313 (2h)	Suppression	[3]

Signaling Pathways and Experimental Workflows

JAK1/STAT Signaling Pathway Inhibition

The primary mechanism of **(R,R)-VVD-118313** involves the inhibition of the JAK1/STAT signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.





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- To cite this document: BenchChem. [(R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14080463#r-r-vvd-118313-in-inflammation-studies]

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